molecular formula C6H12O3 B1674787 L-Leucic acid CAS No. 13748-90-8

L-Leucic acid

Cat. No. B1674787
CAS RN: 13748-90-8
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-YFKPBYRVSA-N
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Description

L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid . It is derived from the metabolism of the branched-chain amino acids and belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It is an enantiomer of a ®-2-hydroxy-4-methylpentanoic acid .


Synthesis Analysis

L-Leucic Acid is a reagent in the synthesis of cryptophycins based macrocyclic depsipeptides which are used as tubulin inhibitors . It is also involved in the production of 2-hydroxyisocaproic acid (HICA) from leucine and ketoisocaproic acid .


Molecular Structure Analysis

The molecular formula of L-Leucic acid is C6H12O3 . The IUPAC name is (2 S )-2-hydroxy-4-methylpentanoic acid . The InChI is InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

L-Leucic acid has a molecular weight of 132.16 g/mol . It is soluble in water and alcohol .

Scientific Research Applications

Enhancement of Protein Synthesis

L-Leucine has been identified as a critical amino acid in the regulation of skeletal muscle protein synthesis. A study demonstrated that supplementation of a lower-protein mixed macronutrient beverage with L-Leucine can significantly enhance myofibrillar protein synthesis rates at rest and after exercise, indicating its potential in formulations designed to augment muscle anabolism (T. Churchward-Venne et al., 2014).

Metabolic Engineering for L-Leucine Production

In the realm of industrial biotechnology, L-Leucine's production through microbial fermentation has seen advancements through metabolic engineering. Strategies involve modifying the metabolic pathways in organisms like Corynebacterium glutamicum to enhance L-Leucine synthesis. This involves increasing the availability of precursors like pyruvate and optimizing the expression of genes involved in the L-Leucine biosynthesis pathway (Yingyu Wang et al., 2020).

Role in Mitochondrial Function

L-Leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), have been shown to improve mitochondrial function in myocytes. They do so through pathways involving PPARβ/δ and CDK4, indicating their significance in enhancing energy metabolism and protein synthesis, which are crucial for muscle health and function (Y. Zhong et al., 2019).

Impact on Amino Acid and Glucose Metabolism

Research indicates that L-Leucine plays a complex role in amino acid and glucose metabolism. It can affect the metabolism of other amino acids and influence glucose production and clearance, showcasing its intricate involvement in metabolic regulation beyond its role in protein synthesis (K. Nair et al., 1992).

Synthetic Applications

L-Leucine's role extends into synthetic biology, where its incorporation into sterols has been studied in organisms like Leishmania mexicana. This demonstrates its potential utility in synthesizing complex molecules, offering insights into novel biosynthetic pathways that can be harnessed for the production of valuable compounds (M. Ginger et al., 2001).

properties

IUPAC Name

(2S)-2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884643
Record name Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
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Product Name

L-Leucic acid

CAS RN

13748-90-8
Record name L-Leucic acid
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Record name Leucic acid, L-
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Record name L-Leucic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-
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Record name L-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, L-
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Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78 - 80 °C
Record name Hydroxyisocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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